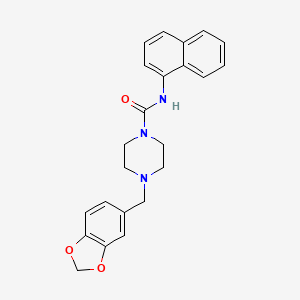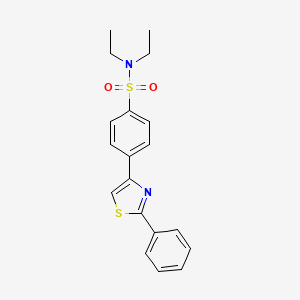![molecular formula C22H20N4O2 B3437806 2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B3437806.png)
2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine
Descripción general
Descripción
“2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine” is a chemical compound. It has a unique structure that includes a xanthene core, a piperazine ring, and a pyrimidine ring .
Synthesis Analysis
The synthesis of xanthone derivatives, which includes “2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine”, has been a subject of research. Various synthetic strategies have been developed, including the classical Grover, Shah, and Shah method, which involves heating salicylic acid derivatives and phenols with zinc chloride in phosphoryl chloride .Molecular Structure Analysis
The molecular structure of “2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine” is complex, featuring a xanthene core, a piperazine ring, and a pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine” are not detailed in the available resources .Safety and Hazards
Direcciones Futuras
The future directions for research on “2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine” and other xanthone derivatives could include further investigations into their synthesis, mechanisms of action, and potential applications. There is also a need for more detailed studies on their physical and chemical properties, as well as their safety and hazards .
Mecanismo De Acción
Target of Action
Xanthones, which are structurally similar to this compound, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of Action
The mode of action of 2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine is currently unknown. Xanthones are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific mode of action of this compound would depend on its primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Xanthones have been found to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The specific pathways affected by this compound would depend on its primary targets and the nature of its interaction with these targets.
Pharmacokinetics
The compound’s molecular formula is c24h22n2o2, and its average mass is 370444 Da , which suggests that it may have favorable ADME properties, as compounds with a molecular weight of less than 500 Da are generally well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine are currently unknown. Xanthones have been found to have a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death . The specific effects of this compound would depend on its primary targets and the nature of its interaction with these targets.
Action Environment
For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Propiedades
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(25-12-14-26(15-13-25)22-23-10-5-11-24-22)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-11,20H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOMUQUOYDRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[1,3-phenylenebis(methylene)]bis(4-methylbenzamide)](/img/structure/B3437727.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]-2,6-pyridinedicarboxamide](/img/structure/B3437735.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437756.png)
![methyl 4-(3-methylphenyl)-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3437771.png)
![S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B3437779.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3437780.png)
![4-chloro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3437785.png)
![ethyl 5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3437793.png)

![2-(1,3-benzodioxol-5-yl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3437803.png)
![1-(2,5-dimethylphenyl)-4-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)piperazine](/img/structure/B3437815.png)
![methyl {[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3437828.png)
![1-[(4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B3437830.png)
